2-Methyl-N-(thiazol-5-ylmethyl)aniline
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Overview
Description
2-Methyl-N-(thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 2-methyl aniline with thiazole-5-carboxaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole and aniline derivatives.
Scientific Research Applications
2-Methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(thiazol-2-ylmethyl)aniline
- 2-Methyl-N-(thiazol-4-ylmethyl)aniline
- 2-Methyl-N-(thiazol-5-ylmethyl)benzamide
Uniqueness
2-Methyl-N-(thiazol-5-ylmethyl)aniline is unique due to the specific positioning of the thiazole ring and the methyl group, which can influence its reactivity and biological activity. The presence of the thiazole ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2S/c1-9-4-2-3-5-11(9)13-7-10-6-12-8-14-10/h2-6,8,13H,7H2,1H3 |
InChI Key |
NMQPSOZMLUMSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CN=CS2 |
Origin of Product |
United States |
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